
1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate” is a complex organic compound. It likely contains a pyridinium core, which is a type of organic compound with a pyridine ring . It also seems to contain a tetrafluoroborate anion, which is a type of boron compound often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple phenyl rings and a pyridinium core . The 3D structure of similar compounds can often be viewed using computational chemistry software .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reactants present. Similar compounds, such as other pyridinium salts, are often used in organic synthesis and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have distinct properties that contribute to their unique characteristics .Aplicaciones Científicas De Investigación
1. Source of Arylnitrenium Ions
Thermolysis of certain pyridinium tetrafluoroborates, closely related to 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, provides a new and synthetically useful source of arylnitrenium ions under non-acidic conditions. This process also yields a p-semidine-type byproduct from the phenylamino compound (Abramovitch et al., 1988).
2. Preparation of Alkyl and Benzyl Fluorides
N-Substituted pyridinium fluorides, similar to tetrafluoroborates, thermolyse to produce primary alkyl and benzyl fluorides, indicating a potential use in synthetic chemistry (Katritzky et al., 1981).
3. Crystal and Molecular Structure Analysis
The crystal structure of related compounds, such as 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts, has been determined using X-ray diffraction. This research aids in understanding the structural properties of such compounds, which is crucial for their application in materials science (Wojtas et al., 2006).
4. Stereoselective Transformation of Amines
Chiral pyridinium tetrafluoroborates are used for stereoselective nucleophilic substitution, demonstrating their potential in asymmetric synthesis (Said & Fiksdahl, 2001).
5. Electrolyte for Energy Storage
These compounds, in the form of mixed ionic liquids, have been studied for potential application in energy storage devices like lithium batteries, indicating their relevance in the field of energy technology (Diaw et al., 2005).
6. Photoinduced Electron Transfer Reactions
Highly twisted pyridinium cations have been investigated in photoelectron transfer reactions, suggesting their application in photochemical studies (Namikawa et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N.BF4/c1-23-17-19-28(20-18-23)31-29(25-13-7-3-8-14-25)21-27(24-11-5-2-6-12-24)22-30(31)26-15-9-4-10-16-26;2-1(3,4)5/h2-22H,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNWRGKOBQGCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2901735.png)
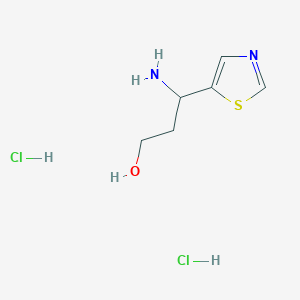
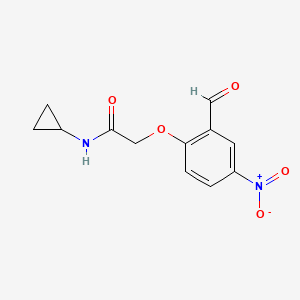

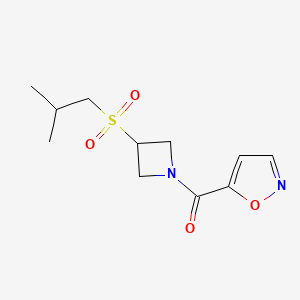

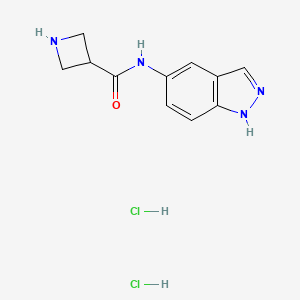
![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)
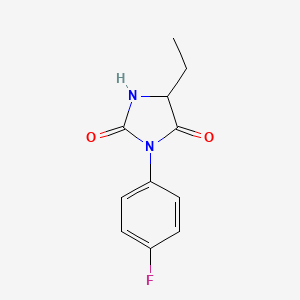
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2901752.png)
amino}thiophene-2-carboxamide](/img/structure/B2901753.png)
![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2901758.png)